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Compound of Interest

Compound Name:
5-(Benzyloxy)-2-bromo-3-

chloropyrazine

Cat. No.: B8266333

Get Quote

Technical Profile: CAS 2719750-52-2
5-(Benzyloxy)-2-bromo-3-chloropyrazine: A
Keystone Scaffold for Synthetic Lethality
Executive Summary
CAS 2719750-52-2 (5-(Benzyloxy)-2-bromo-3-chloropyrazine) is a trisubstituted pyrazine

scaffold that has emerged as a critical building block in medicinal chemistry, particularly in the

development of PKMYT1 inhibitors (e.g., analogs related to Lunresertib/RP-6306).

Its structural uniqueness lies in its orthogonal reactivity: the presence of a bromine, a chlorine,

and a protected hydroxyl (benzyloxy) group on the electron-deficient pyrazine ring allows for

precise, sequential functionalization. This "chemical programmability" makes it indispensable

for constructing pyrrolopyrazine cores, which serve as bioisosteres to the pyrrolopyridine

scaffolds found in clinical candidates.

Primary Application: Synthesis of ATP-competitive kinase inhibitors targeting the G2/M

checkpoint regulator PKMYT1. Therapeutic Context: CCNE1-amplified solid tumors (Ovarian,

Breast).[1]
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Chemical Identity & Physicochemical Profiling[2][3][4][5]
Property Data

Chemical Name 5-(Benzyloxy)-2-bromo-3-chloropyrazine

CAS Number 2719750-52-2

Molecular Formula

Molecular Weight 299.55 g/mol

Exact Mass 297.9509

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DCM, EtOAc; Insoluble in

Water

Melting Point 85–90 °C (Typical for this class)

Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen),

Protect from light

Structural Analysis
The molecule features a pyrazine core with three distinct functional handles:

C-2 Bromine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura,

Buchwald-Hartwig).

C-3 Chlorine: Susceptible to Nucleophilic Aromatic Substitution (

) with amines or alkoxides, though less reactive than the C-2 position in metal-catalyzed
couplings.

C-5 Benzyloxy: Acts as a masked hydroxyl group. The bulky benzyl group provides solubility

and can be removed via hydrogenolysis (

) or acid hydrolysis to reveal the pyrazinone/hydroxyl tautomer.

Characterization Data (Simulated Standard)
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To validate the identity of CAS 2719750-52-2, the following spectral signatures are diagnostic.

High-Resolution Mass Spectrometry (HRMS)
Ionization Mode: ESI+

Isotope Pattern: The presence of both Br (

) and Cl (

) creates a distinct "tetrad" pattern.

[M+H]+: ~298.96 (Base peak)

[M+H+2]+: ~300.96 (High intensity, ~130% of base due to Br+Cl contribution)

[M+H+4]+: ~302.95 (Lower intensity)

Nuclear Magnetic Resonance (

H NMR)
Solvent:

or

Pyrazine Proton (H-6): A sharp singlet in the downfield aromatic region, typically

8.20 – 8.35 ppm. This proton is deshielded by the adjacent nitrogen and the electron-
withdrawing halogens.

Benzylic Protons (

): A sharp singlet at

5.40 – 5.50 ppm.

Phenyl Protons: A multiplet at

7.30 – 7.50 ppm (5H), corresponding to the benzyl protecting group.
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Carbon NMR (

NMR)
Pyrazine Carbons: Four distinct signals. The C-O carbon will be most downfield (~160 ppm),

followed by the C-N carbons.

Benzylic Carbon: ~68-70 ppm.

Aromatic Phenyl Carbons: ~128-136 ppm.

Synthetic Utility & Mechanism of Action
The value of CAS 2719750-52-2 lies in its role as a precursor for bicyclic heteroaromatics. In

the context of PKMYT1 inhibitor discovery, this scaffold is used to synthesize pyrrolopyrazines

via a Sonogashira coupling followed by cyclization.

Pathway: Construction of the Kinase Inhibitor Core

CAS 2719750-52-2
(Scaffold)

Sonogashira Coupling
(Alkyne Insertion)

Pd(PPh3)2Cl2, CuI
Terminal Alkyne Cyclization

(Base-mediated)
TBAF or Base Pyrrolopyrazine Core

(Kinase Hinge Binder)
Ring Closure PKMYT1 Inhibitor

(Analog of RP-6306)

1. Deprotection (Bn)
2. Amide Coupling

Click to download full resolution via product page

Figure 1: Synthetic workflow transforming CAS 2719750-52-2 into a bioactive kinase inhibitor

core.

Mechanistic Insight: Why this Scaffold?
PKMYT1 inhibitors like Lunresertib (RP-6306) often require a "hinge-binding" motif. The

pyrrolopyrazine derived from this CAS number provides:

H-Bond Acceptor: The pyrazine nitrogen (N-1).

H-Bond Donor: The NH of the pyrrole (formed after cyclization).

Vector for Selectivity: The C-3 position (originally Chlorine) allows for the introduction of the

"dimethylphenol" moiety, which is critical for selectivity against the closely related kinase

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8266333/docs?utm_src=pdf-body-img#cas-number-2719750-52-2-characterization-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8266333?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


WEE1.

Experimental Protocols
Protocol A: Regioselective Sonogashira Coupling (C-2
Functionalization)
This reaction installs the carbon framework required for the bicyclic ring system.

Reagents:

CAS 2719750-52-2 (1.0 eq)

Trimethylsilylacetylene (1.2 eq)

(0.05 eq)

CuI (0.02 eq)

Triethylamine (

) / THF (1:4 ratio)

Procedure:

Degassing: Charge a flame-dried Schlenk flask with CAS 2719750-52-2, Pd catalyst, and

CuI. Evacuate and backfill with Argon (3x).

Solvation: Add anhydrous THF and degassed

.

Addition: Add Trimethylsilylacetylene dropwise via syringe at room temperature.

Reaction: Stir at 50 °C for 4–6 hours. Monitor by LC-MS (Target mass: SM + 98 - Br).

Workup: Filter through a Celite pad, concentrate in vacuo, and purify via silica gel

chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 85–92%.
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Protocol B:

Displacement (C-3 Functionalization)
Used to introduce the selectivity-determining aryl group.

Reagents:

Intermediate from Protocol A (1.0 eq)

2,6-Dimethyl-3-aminophenol derivative (1.1 eq)

LHMDS or NaH (1.2 eq)

Anhydrous DMF

Procedure:

Activation: Dissolve the aniline/phenol nucleophile in DMF at 0 °C and add base. Stir for 30

mins.

Displacement: Add the pyrazine intermediate solution dropwise.

Heating: Warm to 80 °C for 12 hours. The Chlorine at C-3 is displaced due to the electron-

withdrawing nature of the pyrazine and the ortho-alkyne.

Validation: LC-MS should show displacement of Cl (-35) and addition of the nucleophile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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